2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Description
This compound belongs to the tetrahydrobenzothiazole carboxamide class, characterized by a bicyclic core structure fused with a thiazole ring. The molecule features a benzamido group at position 2 and a 4-fluorophenylmethyl substituent on the carboxamide nitrogen. Such structural motifs are often associated with enhanced metabolic stability and target-binding specificity, particularly in kinase inhibitors or protease modulators .
Properties
IUPAC Name |
2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c23-16-11-9-14(10-12-16)13-24-21(28)17-7-4-8-18-19(17)25-22(29-18)26-20(27)15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUFZUICJZLBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps, including the formation of the benzamide and benzothiazole rings. Common synthetic routes may include:
Formation of Benzamide Group: This step involves the reaction of an amine with a benzoyl chloride derivative under basic conditions to form the benzamide group.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzamide and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The tetrahydrobenzothiazole scaffold is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- Solubility : The 4-methoxybenzamido group in the chlorophenyl analog increases hydrophilicity but may reduce membrane permeability .
- Tautomerism : Unlike triazole-thione analogs in , the target compound’s tetrahydrobenzothiazole core lacks tautomeric flexibility, favoring a single stable conformation .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- LogP Predictions :
Research Implications
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Spectral Benchmarks
| Compound Type | IR C=O Stretch (cm⁻¹) | IR NH Stretch (cm⁻¹) |
|---|---|---|
| Target Compound | 1660–1682 (predicted) | 3150–3319 |
| Triazole-Thiones | Absent | 3278–3414 |
| 4-Methoxybenzamido Analog | 1663–1682 | 3150–3319 |
Biological Activity
2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: C_{18}H_{20}F_{1}N_{3}O_{1}S. It features a benzothiazole core with a fluorophenyl group and a carboxamide moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures exhibit various biological activities such as:
- Antitumor Activity : Compounds containing benzothiazole rings often show cytotoxic effects against cancer cell lines. The presence of the thiazole moiety is crucial for enhancing these effects through apoptosis induction and cell cycle arrest.
- Antiviral Activity : Some derivatives have demonstrated antiviral properties by inhibiting viral replication mechanisms. The structural modifications in the benzothiazole framework can significantly influence their efficacy against viruses.
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its analogs:
| Activity Type | IC50 (µM) | Cell Line/Model | Reference |
|---|---|---|---|
| Antitumor | 1.61 | A-431 (human carcinoma) | |
| Antiviral | 0.20 | MT-4 cells (HIV model) | |
| Antimicrobial | 1.98 | Staphylococcus epidermidis |
Case Studies
- Antitumor Efficacy : In a study involving various benzothiazole derivatives, it was reported that compounds similar to this compound exhibited significant cytotoxicity against A-431 cells with an IC50 value of approximately 1.61 µM. The study highlighted the importance of substituents on the phenyl ring in enhancing activity against tumor cells .
- Antiviral Potential : Research on structural analogs demonstrated that modifications at the N-position of the benzothiazole significantly increased antiviral activity against HIV in MT-4 cell lines. The compound showed an IC50 value of 0.20 µM, indicating potent inhibition of viral replication .
- Antimicrobial Studies : A comparative analysis revealed that several thiazole-based compounds exhibited antimicrobial properties comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups on the phenyl ring was linked to increased antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
